![molecular formula C7H4BrNS B1654536 7-Bromo-benzo[c]isothiazole CAS No. 24246-14-8](/img/structure/B1654536.png)
7-Bromo-benzo[c]isothiazole
Overview
Description
7-Bromo-benzo[c]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science . The presence of a bromine atom at the 7th position of the benzo[c]isothiazole ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-benzo[c]isothiazole typically involves the formation of the isothiazole ring followed by bromination. One common method is the cyclization of appropriate precursors containing sulfur and nitrogen atoms. For instance, the reaction of 2-aminothiophenol with carbon disulfide and subsequent cyclization can yield benzo[c]isothiazole, which can then be brominated using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-benzo[c]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
- Substituted benzo[c]isothiazoles with various functional groups.
- Oxidized or reduced derivatives of the isothiazole ring.
- Coupled products with extended aromatic systems .
Scientific Research Applications
7-Bromo-benzo[c]isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of fungicides and plant growth regulators.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Coordination Chemistry: The compound forms complexes with metals, which can be used as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Bromo-benzo[c]isothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the isothiazole ring allows for strong interactions with protein active sites, leading to potential therapeutic effects .
Comparison with Similar Compounds
Benzo[c]isothiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-benzo[c]isothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Benzo[d]isothiazole: Different positioning of the sulfur and nitrogen atoms, affecting its chemical behavior and applications
Uniqueness: 7-Bromo-benzo[c]isothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
Properties
IUPAC Name |
7-bromo-2,1-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYOBBCFDBTBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614650 | |
Record name | 7-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24246-14-8 | |
Record name | 7-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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